(2S)-1,1,1-trifluorohexan-2-ol
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Overview
Description
(2S)-1,1,1-trifluorohexan-2-ol is a compound that is widely used in scientific research. It is a chiral molecule that has three fluorine atoms attached to a six-carbon chain with a hydroxyl group at the second carbon. This compound has several applications in biochemical and physiological research due to its unique properties.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluorohexan-2-ol is not well understood. However, it is believed to interact with chiral receptors and enzymes, leading to changes in biochemical and physiological processes. Its unique chiral properties make it a valuable tool in studying the mechanisms of chiral interactions.
Biochemical and physiological effects:
(2S)-1,1,1-trifluorohexan-2-ol has several biochemical and physiological effects. It has been shown to interact with chiral receptors and enzymes, leading to changes in protein conformation and activity. It has also been shown to affect cellular signaling pathways and gene expression. Its unique properties make it a valuable tool in studying the biochemical and physiological effects of chiral molecules.
Advantages and Limitations for Lab Experiments
(2S)-1,1,1-trifluorohexan-2-ol has several advantages and limitations for lab experiments. Its unique chiral properties make it a valuable tool in studying chiral interactions. However, its high cost and limited availability can be a limitation for some experiments. Its toxicity and potential environmental impact also need to be considered.
Future Directions
There are several future directions for the use of (2S)-1,1,1-trifluorohexan-2-ol in scientific research. One direction is the development of new chiral ligands and catalysts for asymmetric catalysis. Another direction is the study of its interactions with chiral receptors and enzymes in living organisms. The use of (2S)-1,1,1-trifluorohexan-2-ol in drug discovery and development is also an area of interest. Overall, the unique properties of (2S)-1,1,1-trifluorohexan-2-ol make it a valuable tool in scientific research, and its future applications are promising.
Synthesis Methods
The synthesis of (2S)-1,1,1-trifluorohexan-2-ol can be achieved through different methods. One of the most common methods is the reduction of 2,2,2-trifluoro-1-hexanone with a chiral reducing agent such as L-selectride. This method yields a high enantiomeric excess of the (2S)-isomer.
Scientific Research Applications
(2S)-1,1,1-trifluorohexan-2-ol has several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral ligand in asymmetric catalysis. Its unique properties make it a useful tool in studying the biochemical and physiological effects of chiral molecules.
properties
IUPAC Name |
(2S)-1,1,1-trifluorohexan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMITHAWQJMRT-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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